2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid
Overview
Description
“2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C7H8F3NO3 . It is related to ®-(-)-3-Piperidinecarboxylic acid, which is an inhibitor of GABA (γ-aminobutyric acid) uptake .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8F3NO3/c8-7(9,10)4-2-1-3(6(13)14)5(12)11-4/h3-4H,1-2H2,(H,11,12)(H,13,14) . This indicates the presence of a piperidine ring with a trifluoromethyl group at the 6-position, a carboxylic acid group at the 3-position, and an oxo group at the 2-position .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 211.14 . It has a storage temperature of room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Electronic Structure and Synthesis : The electronic structure and novel synthesis methods of derivatives of 2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid, specifically focusing on its crystallization and molecular interactions, have been explored in depth (Vrabel et al., 2014).
Application in Drug Synthesis
- Role in Coumarin Derivatives : This compound has been utilized in the synthesis of Coumarin derivatives, which are significant for their biological properties. Its role as a key intermediate in these syntheses highlights its importance in medicinal chemistry (Ramaganesh et al., 2010).
- Photoluminescence Properties : Research into coordination polymers involving variants of this compound has shown promising photoluminescence properties, indicating potential applications in materials science (Yu et al., 2006).
Chemical Properties and Analysis
- Spectroscopic Properties : The spectroscopic properties of derivatives of this compound have been studied, providing valuable information for chemical analysis and characterization (Devi et al., 2020).
Synthetic Applications
- Synthesis of Alkaloids : It has been used in the enantioselective synthesis of various alkaloids, demonstrating its versatility as a chiral building block in organic synthesis (Passarella et al., 2005).
- Large-Scale Chiral Synthesis : This compound plays a significant role in the large-scale chiral synthesis of protected derivatives, indicating its utility in large-scale pharmaceutical production (Lau et al., 2002).
Antimicrobial Studies
- Antimicrobial Evaluation : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, showcasing its potential in developing new antibacterial and antifungal agents (Srinivasan et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)4-2-1-3(6(13)14)5(12)11-4/h3-4H,1-2H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNMZDLBBNVQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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